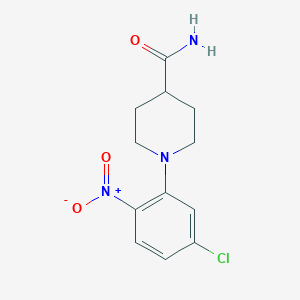
4-chloro-N-(3-ethoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-ethoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science. This compound features a benzamide core substituted with a chloro group, an ethoxypropyl chain, and a piperidinylsulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-ethoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the benzamide core using piperidine and a sulfonyl chloride reagent.
Attachment of the Ethoxypropyl Chain: The final step includes the alkylation of the amide nitrogen with 3-ethoxypropyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidinylsulfonyl group could play a crucial role in these interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(2-ethoxyethyl)-3-(piperidin-1-ylsulfonyl)benzamide
- 4-chloro-N-(3-methoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide
- 4-chloro-N-(3-ethoxypropyl)-3-(morpholin-4-ylsulfonyl)benzamide
Uniqueness
4-chloro-N-(3-ethoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxypropyl chain and the piperidinylsulfonyl group may confer distinct properties compared to similar compounds, such as altered solubility, stability, and binding interactions.
Propiedades
Fórmula molecular |
C17H25ClN2O4S |
|---|---|
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
4-chloro-N-(3-ethoxypropyl)-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H25ClN2O4S/c1-2-24-12-6-9-19-17(21)14-7-8-15(18)16(13-14)25(22,23)20-10-4-3-5-11-20/h7-8,13H,2-6,9-12H2,1H3,(H,19,21) |
Clave InChI |
NUCUFPZYJPAISQ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12483040.png)
![2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid](/img/structure/B12483041.png)
![8-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B12483047.png)
![N-(2,4-difluorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B12483053.png)
![2-(benzylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12483058.png)

![N-benzyl-1-[4-(benzyloxy)-3-chlorophenyl]methanamine](/img/structure/B12483074.png)
![1-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B12483079.png)

![1-[(2R,3S,4S)-2-ethyl-4-[(4-iodophenyl)amino]-3-methyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B12483084.png)
![cyclohexyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12483089.png)
![2-methoxy-5-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B12483092.png)
![5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide](/img/structure/B12483103.png)
![(5S)-5-methyl-1-oxo-N-phenyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B12483104.png)
